molecular formula C20H20ClN3O4S B2814273 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 859118-92-6

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2814273
CAS No.: 859118-92-6
M. Wt: 433.91
InChI Key: NBTCWAOSICHROS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl moiety. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and heterocyclic interactions.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-27-17-6-2-14(3-7-17)19-22-20(28-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCWAOSICHROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Piperidine-Oxadiazole Derivatives

Key structural variations among analogs include:

  • Sulfonyl vs.
  • Oxadiazole Substituents: 4-Methoxyphenyl (target compound): Enhances electron density, favoring π-π stacking or hydrogen bonding. Thienyl (e.g., 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine): Heterocyclic substitution alters solubility and may modulate target selectivity .

Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Weight logP<sup>a</sup> Key Substituents Notes
Target Compound 453.89<sup>b</sup> 3.2 (predicted) 4-Cl-benzenesulfonyl, 4-MeO-phenyl High polarity due to sulfonyl group
1-(2-Cl-4-F-benzoyl)-4-[3-(4-MeO-phenyl)OX] 429.87 2.8 Benzoyl, 4-MeO-phenyl Increased lipophilicity from F/Cl
4-[3-(4-Cl-phenyl)OX]piperidine HCl 300.19 1.5 4-Cl-phenyl Simplified structure, lower molecular weight
JW74 [3] ~550 (estimated) 4.1 Triazole-morpholine, 4-Me-phenyl Targets β-catenin destruction complex

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Calculated from molecular formula C20H19ClN3O4S.

  • Metabolic Stability : The sulfonyl group in the target compound may reduce CYP450-mediated metabolism compared to acyl analogs .
  • Solubility : Methoxy and sulfonyl groups likely decrease logP, improving aqueous solubility relative to chlorophenyl or thienyl derivatives .

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a chlorobenzene ring, a piperidine core, and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₁₃ClN₄O₃S
Molecular Weight 348.80 g/mol
IUPAC Name This compound

The presence of the chlorobenzene and methoxyphenyl groups contributes to the compound's lipophilicity, enhancing its membrane permeability and potential bioactivity.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. A study demonstrated that derivatives of oxadiazole showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds presented IC50 values indicating effective inhibition against these bacteria, showcasing their potential as antibacterial agents .

Bacterial StrainActivity LevelIC50 (µM)
Salmonella typhiModerate2.14
Bacillus subtilisStrong0.63

Antifungal Activity

While specific data on antifungal activity for this compound is limited, related studies on oxadiazole derivatives suggest potential antifungal properties. The oxadiazole ring is known for its efficacy against fungal pathogens due to its ability to disrupt cellular processes.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In a comparative study of various synthesized compounds containing similar moieties, some derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard reference compounds.

EnzymeCompound IC50 (µM)Reference IC50 (µM)
Acetylcholinesterase6.28Thiourea (21.25)
Urease2.14Thiourea (21.25)

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and conditions influenced by urease activity.

Case Studies

One notable case study involved synthesizing a series of compounds based on the oxadiazole and piperidine frameworks. The study utilized various spectroscopic techniques (NMR, IR) for structural elucidation and conducted docking studies to predict interactions with target proteins. The results indicated promising binding affinities with key amino acids in target enzymes .

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